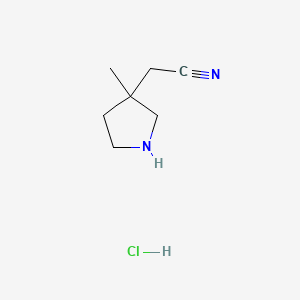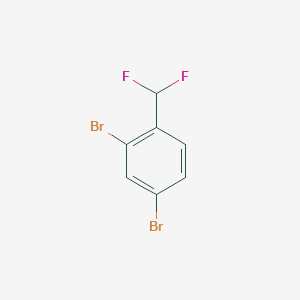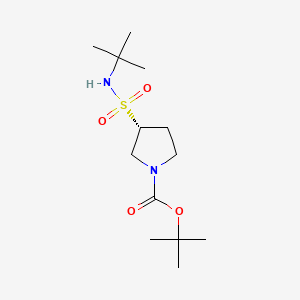
tert-butyl (3R)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3R)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butylsulfamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a probe or inhibitor in biochemical studies.
Medicine: Potential use in drug development for its pharmacological properties.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting molecular pathways and cellular processes. The sulfonamide group could play a key role in binding to target proteins.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3R)-3-(tert-butylsulfamoyl)pyrrolidine-2-carboxylate
- Tert-butyl (3S)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate
- Tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl (3R)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness can make it particularly valuable in certain synthetic or pharmacological applications.
Properties
Molecular Formula |
C13H26N2O4S |
|---|---|
Molecular Weight |
306.42 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O4S/c1-12(2,3)14-20(17,18)10-7-8-15(9-10)11(16)19-13(4,5)6/h10,14H,7-9H2,1-6H3/t10-/m1/s1 |
InChI Key |
AVVZCKQKEQLPML-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)NS(=O)(=O)[C@@H]1CCN(C1)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1CCN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


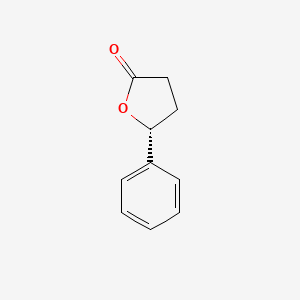
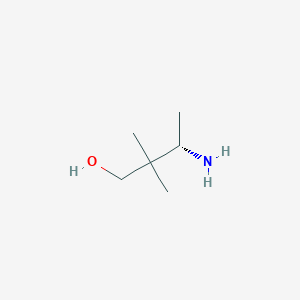
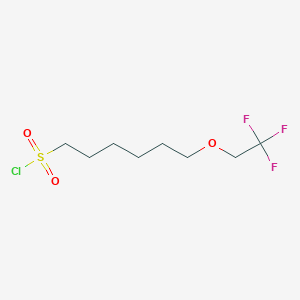
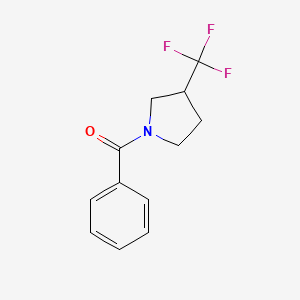


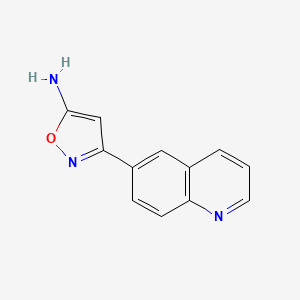
![5-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13483861.png)
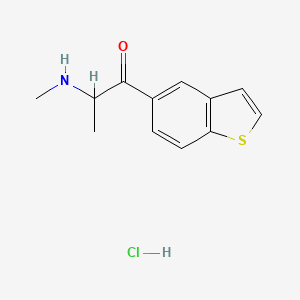
![methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate](/img/structure/B13483875.png)
